molecular formula C20H41NO3 B14476261 N-[(Hydroxymethoxy)methyl]octadecanamide CAS No. 65132-83-4

N-[(Hydroxymethoxy)methyl]octadecanamide

Cat. No.: B14476261
CAS No.: 65132-83-4
M. Wt: 343.5 g/mol
InChI Key: DEOFBAKQSKQQAC-UHFFFAOYSA-N
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Description

N-[(Hydroxymethoxy)methyl]octadecanamide is a chemical compound with the molecular formula C20H41NO3 It is an amide derivative of octadecanoic acid (stearic acid) and contains a hydroxymethoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Hydroxymethoxy)methyl]octadecanamide typically involves the reaction of octadecanoic acid with hydroxymethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(Hydroxymethoxy)methyl]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or halides can be used to substitute the hydroxymethoxy group.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[(Hydroxymethoxy)methyl]octadecanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-[(Hydroxymethoxy)methyl]octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethoxy group may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(Hydroxymethyl)methyl]octadecanamide: Similar structure but lacks the methoxy group.

    N-[(Methoxymethyl)methyl]octadecanamide: Similar structure but lacks the hydroxyl group.

    Octadecanamide: Lacks both the hydroxymethoxy group and has a simpler structure.

Uniqueness

N-[(Hydroxymethoxy)methyl]octadecanamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical modifications and applications compared to its simpler counterparts.

Properties

CAS No.

65132-83-4

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

N-(hydroxymethoxymethyl)octadecanamide

InChI

InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-24-19-22/h22H,2-19H2,1H3,(H,21,23)

InChI Key

DEOFBAKQSKQQAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCOCO

Origin of Product

United States

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